molecular formula C13H12BFO3 B061584 4-Benzyloxy-2-fluorophenylboronic acid CAS No. 166744-78-1

4-Benzyloxy-2-fluorophenylboronic acid

Cat. No.: B061584
CAS No.: 166744-78-1
M. Wt: 246.04 g/mol
InChI Key: PQWKGFALWCOVTC-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a benzyloxy group at the 4-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-2-fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

Pharmacokinetics

It’s known that the compound is used as a reactant in laboratory settings, and its bioavailability would depend on the specific conditions of the reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active terphenyls .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Additionally, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the efficiency of the reaction .

Safety and Hazards

4-Benzyloxy-2-fluorophenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-2-fluorophenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Benzyloxy-2-fluorophenylboronic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The combination of these groups allows for more efficient and selective synthesis of complex organic molecules .

Properties

IUPAC Name

(2-fluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWKGFALWCOVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372241
Record name 4-Benzyloxy-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166744-78-1
Record name 4-Benzyloxy-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2-fluorophenylboronic Acid
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